![molecular formula C13H11BrN2O3 B15156553 3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)
3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is an organic compound that features a bromophenyl group attached to a pyridazinone ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl ring, followed by the formation of a pyridazinone ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Wirkmechanismus
The mechanism of action of 3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-bromophenyl)propionic acid: Similar structure but lacks the pyridazinone ring.
3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
Uniqueness
3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is unique due to the presence of both the bromophenyl group and the pyridazinone ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H11BrN2O3 |
|---|---|
Molekulargewicht |
323.14 g/mol |
IUPAC-Name |
3-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H11BrN2O3/c14-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-13(18)19/h1-6H,7-8H2,(H,18,19) |
InChI-Schlüssel |
RDUMYGVSIWYBFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15156483.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)
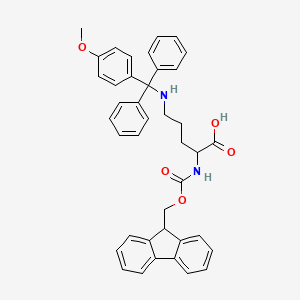
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B15156517.png)
![5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide](/img/structure/B15156525.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)
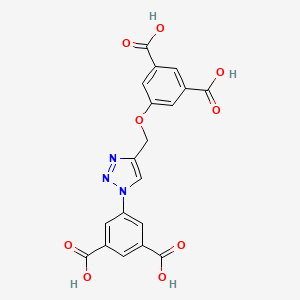
![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)
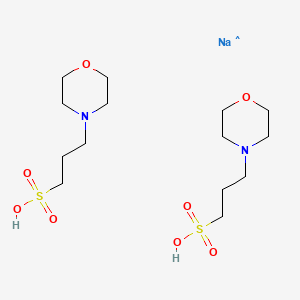
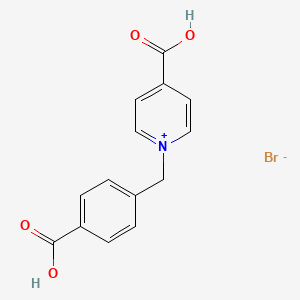
![Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate](/img/structure/B15156577.png)
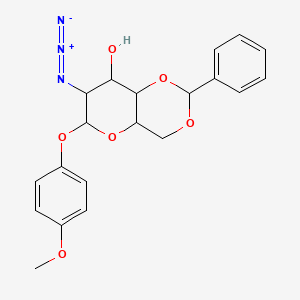
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)
